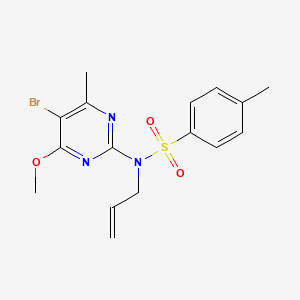![molecular formula C24H13ClF3N5O5 B11672168 3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672168.png)
3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-5-(Furan-2-yl)-N-(3-Nitro-5-phenoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrazolo[1,5-a]pyrimidin-Kern umfasst, der mit verschiedenen funktionellen Gruppen wie Chlor, Furan, Nitro, Phenoxy und Trifluormethyl substituiert ist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Die Synthese von 3-Chlor-5-(Furan-2-yl)-N-(3-Nitro-5-phenoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid umfasst mehrere Schritte, darunter die Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns und die anschließende Funktionalisierung. Der Syntheseweg beginnt typischerweise mit der Herstellung des Pyrazolo[1,5-a]pyrimidin-Gerüsts, gefolgt von der Einführung der Chlor-, Furan-, Nitro-, Phenoxy- und Trifluormethylgruppen unter spezifischen Reaktionsbedingungen. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen zur Verbesserung der Ausbeute und Reinheit sowie den Einsatz von Katalysatoren und fortschrittlichen Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas, Katalysatoren und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
3-Chlor-5-(Furan-2-yl)-N-(3-Nitro-5-phenoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und antikanzerogene Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Das Vorhandensein von funktionellen Gruppen wie Nitro, Phenoxy und Trifluormethyl kann zu ihrer biologischen Aktivität beitragen, indem es ihre Bindungsaffinität und -spezifität zu Zielproteinen oder Enzymen beeinflusst. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups such as nitro, phenoxy, and trifluoromethyl may contribute to its biological activity by affecting its binding affinity and specificity to target proteins or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen wie 3-Chlor-5-(Furan-2-yl)-N-(3-Nitro-5-phenoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid gehören auch andere Pyrazolo[1,5-a]pyrimidin-Derivate mit unterschiedlichen Substituenten. Diese Verbindungen können ähnliche chemische Eigenschaften aufweisen, aber sich in ihren biologischen Aktivitäten und Anwendungen unterscheiden.
Eigenschaften
Molekularformel |
C24H13ClF3N5O5 |
|---|---|
Molekulargewicht |
543.8 g/mol |
IUPAC-Name |
3-chloro-5-(furan-2-yl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H13ClF3N5O5/c25-20-21(31-32-19(24(26,27)28)12-17(30-22(20)32)18-7-4-8-37-18)23(34)29-13-9-14(33(35)36)11-16(10-13)38-15-5-2-1-3-6-15/h1-12H,(H,29,34) |
InChI-Schlüssel |
NDDULNGURDOOSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CO5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672100.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
![2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672124.png)
![N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672129.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672135.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11672139.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672142.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11672144.png)

![(4Z)-1-(4-bromophenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11672156.png)
![N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B11672157.png)
![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672160.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672172.png)
